molecular formula C10H14N2 B2586705 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 136723-12-1

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B2586705
CAS No.: 136723-12-1
M. Wt: 162.236
InChI Key: ZLIUMKCATAQABP-UHFFFAOYSA-N
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Description

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the molecular formula C10H14N2. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by a benzene ring fused with a diazepine ring, and it has a methyl group attached to the third carbon of the diazepine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptor subunits, and the pathways involved are related to neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Uniqueness

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position of the diazepine ring distinguishes it from other benzodiazepine derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9(10)7-11-8/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUMKCATAQABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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